molecular formula C11H15NO3 B12314534 Methyl 2-(5-amino-2-methylphenoxy)propanoate

Methyl 2-(5-amino-2-methylphenoxy)propanoate

Cat. No.: B12314534
M. Wt: 209.24 g/mol
InChI Key: WQMXMUTYCMBGJA-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-2-methylphenoxy)propanoate is a chemical compound with the molecular formula C11H15NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group and a methylphenoxy group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-amino-2-methylphenoxy)propanoate typically involves the reaction of 5-amino-2-methylphenol with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-2-methylphenoxy)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the amino group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(5-amino-2-methylphenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-2-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino group and methylphenoxy group play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-amino-2-methylphenoxy)acetate
  • Methyl 2-(5-amino-2-methylphenoxy)butanoate
  • Methyl 2-(5-amino-2-methylphenoxy)hexanoate

Uniqueness

Methyl 2-(5-amino-2-methylphenoxy)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propanoate backbone differentiates it from similar compounds with different chain lengths, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(5-amino-2-methylphenoxy)propanoate

InChI

InChI=1S/C11H15NO3/c1-7-4-5-9(12)6-10(7)15-8(2)11(13)14-3/h4-6,8H,12H2,1-3H3

InChI Key

WQMXMUTYCMBGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC(C)C(=O)OC

Origin of Product

United States

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